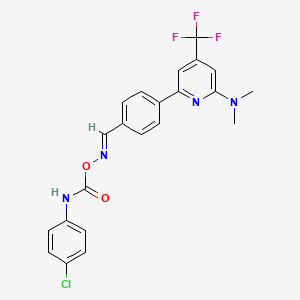
O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
描述
O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenylamino group, a dimethylamino group, and a trifluoromethylpyridinyl group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime typically involves multiple steps:
Formation of the Chlorophenylamino Group: This step involves the reaction of 4-chloroaniline with a suitable carbonyl compound under controlled conditions to form the chlorophenylamino group.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with an appropriate precursor.
Formation of the Trifluoromethylpyridinyl Group: This step involves the reaction of a pyridine derivative with a trifluoromethylating agent under specific conditions.
Oxime Formation: The final step involves the reaction of the benzaldehyde derivative with hydroxylamine to form the oxime group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenylamino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
Oxidation Products: Oxides and other oxygen-containing derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-methylpyridin-2-yl)benzaldehyde oxime: Similar structure but lacks the trifluoromethyl group.
O-(4-chlorophenylamino)carbonyl-4-(6-methylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime: Similar structure but has a methylamino group instead of a dimethylamino group.
Uniqueness
O-(4-chlorophenylamino)carbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime is unique due to the presence of both the trifluoromethyl and dimethylamino groups, which can significantly influence its chemical reactivity and biological activity
属性
IUPAC Name |
[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N4O2/c1-30(2)20-12-16(22(24,25)26)11-19(29-20)15-5-3-14(4-6-15)13-27-32-21(31)28-18-9-7-17(23)8-10-18/h3-13H,1-2H3,(H,28,31)/b27-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGRAJMZPMBMGW-UVHMKAGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NOC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/OC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















